2(3H)-Thiazolone, 4-(trifluoromethyl)-
Overview
Description
2(3H)-Thiazolone, 4-(trifluoromethyl)- is a heterocyclic compound characterized by a thiazolone ring substituted with a trifluoromethyl group at the 4-position
Mechanism of Action
Target of Action
For instance, Elinzanetant, a compound with a trifluoromethyl group, is under investigation for its effects on vasomotor symptoms . Another study mentions the design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent antiproliferative agents .
Mode of Action
For example, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have shown excellent inhibitory activity against different cancer cell lines .
Biochemical Pathways
The degradation of fluorinated drugs has been studied, and it’s known that they can impact various biochemical pathways .
Pharmacokinetics
The presence of a trifluoromethyl group in a compound can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Action Environment
It’s known that the physicochemical properties of fluorine atom in a trifluoromethyl group can significantly improve the properties of the parent molecules .
Biochemical Analysis
Biochemical Properties
2(3H)-Thiazolone, 4-(trifluoromethyl)- plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The nature of these interactions often involves inhibition or modulation of enzyme activity, leading to significant biochemical effects.
Cellular Effects
The effects of 2(3H)-Thiazolone, 4-(trifluoromethyl)- on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to impact oxidative stress levels within cells, leading to changes in the expression of genes involved in stress responses . Additionally, it can alter cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing overall cellular function.
Molecular Mechanism
At the molecular level, 2(3H)-Thiazolone, 4-(trifluoromethyl)- exerts its effects through specific binding interactions with biomolecules. These interactions often result in enzyme inhibition or activation, depending on the context. For example, the compound can bind to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine . This inhibition can have downstream effects on cellular signaling and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2(3H)-Thiazolone, 4-(trifluoromethyl)- can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2(3H)-Thiazolone, 4-(trifluoromethyl)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
2(3H)-Thiazolone, 4-(trifluoromethyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence pathways related to oxidative stress and energy metabolism, leading to changes in the levels of key metabolites . These interactions can have significant implications for cellular function and overall metabolic health.
Transport and Distribution
The transport and distribution of 2(3H)-Thiazolone, 4-(trifluoromethyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall biochemical effects.
Subcellular Localization
The subcellular localization of 2(3H)-Thiazolone, 4-(trifluoromethyl)- plays a critical role in its activity and function. The compound is often directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications may influence its localization, thereby affecting its interaction with other biomolecules and its overall activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Thiazolone, 4-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a trifluoromethyl ketone in the presence of a base, leading to the formation of the thiazolone ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Thiazolone, 4-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolone derivatives.
Scientific Research Applications
2(3H)-Thiazolone, 4-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its use in the development of enzyme inhibitors and other biologically active compounds.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Comparison with Similar Compounds
Trifluoromethylthiazoles: These compounds share the trifluoromethyl group and thiazole ring but differ in the position of substitution.
Thiazolidines: These are reduced forms of thiazolones and have different chemical properties and reactivity.
Trifluoromethylketones: These compounds contain the trifluoromethyl group but lack the thiazolone ring.
Uniqueness: 2(3H)-Thiazolone, 4-(trifluoromethyl)- is unique due to the combination of the thiazolone ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-(trifluoromethyl)-3H-1,3-thiazol-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NOS/c5-4(6,7)2-1-10-3(9)8-2/h1H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTIRAIHGFECTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153291-65-6 | |
Record name | 4-(trifluoromethyl)-2(3H)-thiazolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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